2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol
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Overview
Description
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol typically involves the reaction of benzothiophene derivatives with aminoethanol. One common method includes the reaction of benzothiophene with formaldehyde and ethanolamine under controlled conditions . The reaction is carried out at a temperature range of 70-80°C to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride: A similar compound with a hydrochloride salt form.
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol: Another derivative with a propanol group.
Uniqueness
2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its benzothiophene core provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H13NOS/c13-6-5-12-7-9-8-14-11-4-2-1-3-10(9)11/h1-4,8,12-13H,5-7H2 |
InChI Key |
INQXMWJIEBTDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNCCO |
Origin of Product |
United States |
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